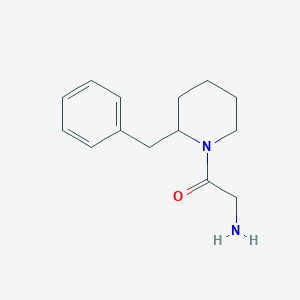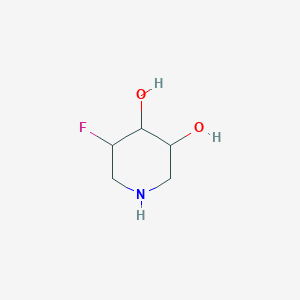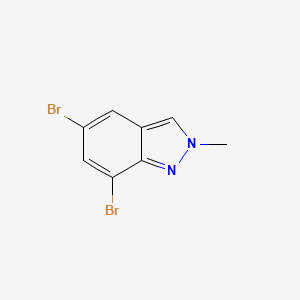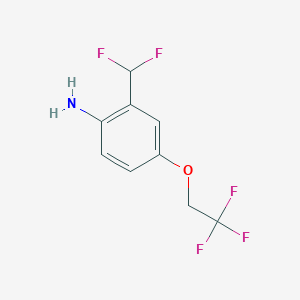
2-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline is a chemical compound characterized by the presence of both difluoromethyl and trifluoroethoxy groups attached to an aniline core
Preparation Methods
The synthesis of 2-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nucleophilic substitution reaction where an appropriate aniline derivative is reacted with a difluoromethylating agent and a trifluoroethoxy group donor under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
2-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the aromatic ring, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
2-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its fluorinated groups.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
2-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline can be compared with other similar compounds such as:
2-(2,2,2-Trifluoroethoxy)aniline: Lacks the difluoromethyl group, which may result in different chemical reactivity and biological activity.
4-(2,2,2-Trifluoroethoxy)aniline: Similar structure but without the difluoromethyl group, leading to variations in its applications and properties.
2-(Difluoromethyl)aniline:
These comparisons highlight the uniqueness of this compound in terms of its combined functional groups and the resulting properties.
Properties
Molecular Formula |
C9H8F5NO |
|---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C9H8F5NO/c10-8(11)6-3-5(1-2-7(6)15)16-4-9(12,13)14/h1-3,8H,4,15H2 |
InChI Key |
HVFPPFIPHWUKRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


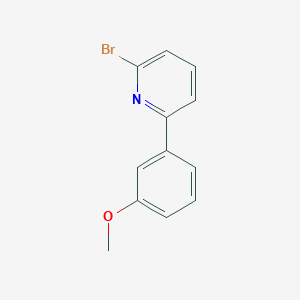
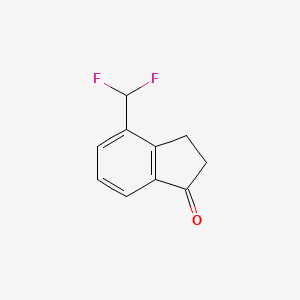
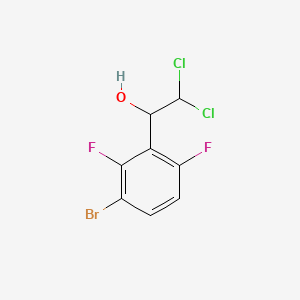
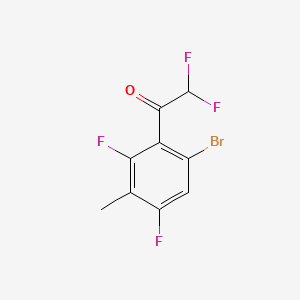
![3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14767522.png)

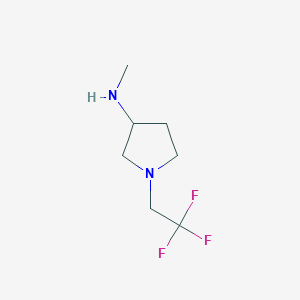

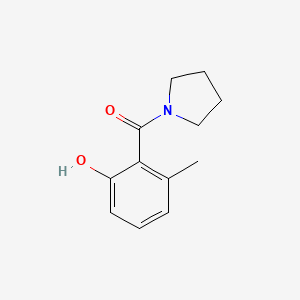
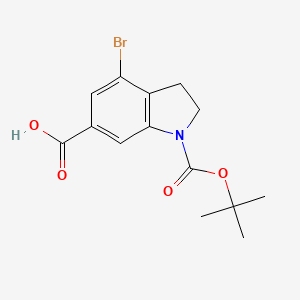
![N-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14767568.png)
